5'-Amino-1'-ethylspiro[cyclopropane-1,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to an indolinone moiety, with an amino group at the 5’ position and an ethyl group at the 1’ position. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an indole derivative followed by functional group modifications. For instance, the Fischer indole synthesis can be employed to construct the indole core, which is then subjected to cyclopropanation using diazo compounds or carbene intermediates . The amino group can be introduced via nucleophilic substitution reactions, while the ethyl group can be added through alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted oxindoles, hydroxylated derivatives, and functionalized spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirocyclic oxindoles: These compounds share the spirocyclic structure and are known for their biological activities.
Spiropyrans: These photochromic compounds can switch between different isomeric forms and have applications in smart materials.
Uniqueness
5’-Amino-1’-ethylspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific substitution pattern and the presence of both an amino group and an ethyl group on the spirocyclic framework. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H14N2O |
---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
5'-amino-1'-ethylspiro[cyclopropane-1,3'-indole]-2'-one |
InChI |
InChI=1S/C12H14N2O/c1-2-14-10-4-3-8(13)7-9(10)12(5-6-12)11(14)15/h3-4,7H,2,5-6,13H2,1H3 |
InChI-Schlüssel |
ZLKPRYLCTLOXHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)N)C3(C1=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.